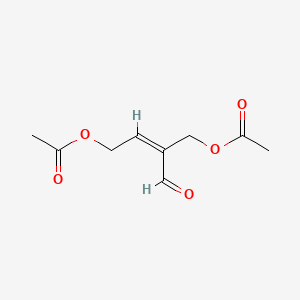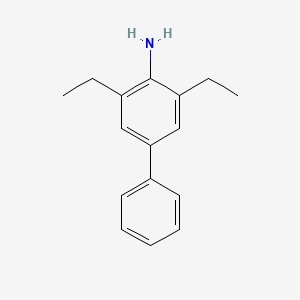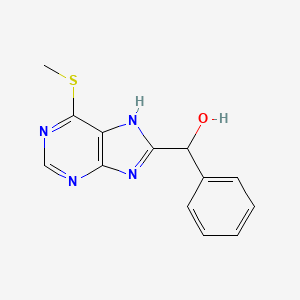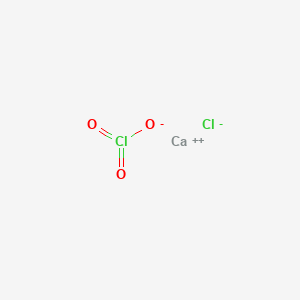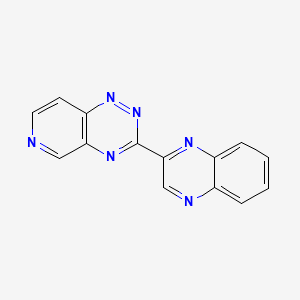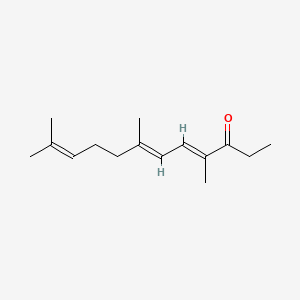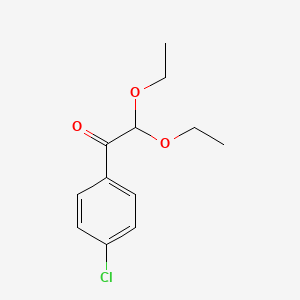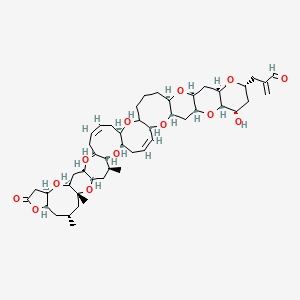
Brevetoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brevetoxins are a group of polyether neurotoxins produced by the marine dinoflagellate Karenia brevisBrevetoxins are known for their potent neurotoxic effects, which can cause significant harm to marine life and humans .
Vorbereitungsmethoden
Brevetoxins can be synthesized in the laboratory through complex organic synthesis routes. The synthesis of brevetoxin B, for example, was first achieved by K. C. Nicolaou and his team in 1995, involving 123 steps with an average yield of 91% per step
Analyse Chemischer Reaktionen
Brevetoxins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often catalyzed by enzymes in marine organisms. For example, brevetoxin B can be metabolized by shellfish through oxidation and reduction reactions, leading to the formation of various metabolites . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Brevetoxins have several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, they are used as model compounds to study complex organic synthesis and polyether structures. In biology, brevetoxins are used to investigate the effects of neurotoxins on marine ecosystems and the mechanisms of harmful algal blooms. In medicine, brevetoxins are studied for their potential therapeutic applications, such as their ability to activate voltage-gated sodium channels, which could be useful in treating certain neurological disorders .
Wirkmechanismus
Brevetoxins exert their effects by binding to voltage-gated sodium channels in nerve cells, leading to the persistent activation of these channels. This results in the continuous influx of sodium ions, disrupting normal neurological processes and causing symptoms such as neurotoxic shellfish poisoning in humans . The molecular targets of brevetoxins include specific sites on the sodium channels, which are critical for their neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Brevetoxins are unique among marine toxins due to their polyether structure
Eigenschaften
CAS-Nummer |
98225-48-0 |
|---|---|
Molekularformel |
C48H68O13 |
Molekulargewicht |
853.0 g/mol |
IUPAC-Name |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1 |
InChI-Schlüssel |
NQICGQXVXIAURW-UUSBQWGHSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C |
Kanonische SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


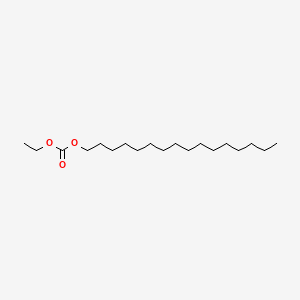
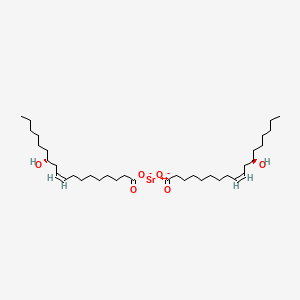
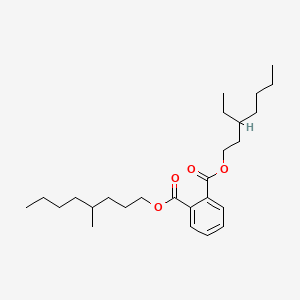
![3-Benzyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B15176777.png)

